(E)-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide
Description
The compound (E)-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide features a benzothiazole core substituted at the 6-position with a diethylsulfamoyl group and at the 2-position with an (E)-configured acrylamide linker bearing a furan-2-yl moiety.
Properties
IUPAC Name |
(E)-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c1-3-21(4-2)27(23,24)14-8-9-15-16(12-14)26-18(19-15)20-17(22)10-7-13-6-5-11-25-13/h5-12H,3-4H2,1-2H3,(H,19,20,22)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTGLPMMFSDQCZ-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Diethylsulfamoyl Group: The benzo[d]thiazole intermediate is then reacted with diethylsulfamoyl chloride in the presence of a base such as triethylamine to introduce the diethylsulfamoyl group.
Formation of the Acrylamide Moiety: The final step involves the reaction of the substituted benzo[d]thiazole with furan-2-carbaldehyde and an appropriate acrylamide precursor under basic conditions to form the (E)-configured acrylamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The benzo[d]thiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration can be performed using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated benzo[d]thiazole derivatives.
Scientific Research Applications
The compound has been studied for its potential as an inhibitor of viral proteases, specifically targeting the main protease (M pro) of SARS-CoV-2. Research indicates that derivatives similar to this compound exhibit promising inhibitory activity against M pro, which is crucial for viral replication. For example, a related study demonstrated that compounds with a similar structure showed IC50 values in the low micromolar range, indicating effective inhibition of the M pro enzyme .
Table 1: Inhibitory Potency Against SARS-CoV-2 M pro
| Compound | IC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound A | 1.55 | >100 | >64 |
| Compound B | 1.57 | >100 | >63 |
| (E)-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide | TBD | TBD | TBD |
Notes:
- IC50 refers to the concentration required to inhibit 50% of the target enzyme activity.
- CC50 denotes the concentration at which 50% cytotoxicity is observed.
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The initial steps often include the formation of the benzothiazole core followed by the introduction of the furan moiety through condensation reactions. Structural modifications can significantly affect the pharmacokinetic properties and biological activity of the compound.
Synthesis Overview:
- Formation of Benzothiazole : Utilizing a nucleophilic substitution reaction to create the benzothiazole framework.
- Furan Integration : Condensation with furan derivatives to generate the final acrylamide structure.
- Sulfamoyl Group Addition : Incorporating the N,N-diethylsulfamoyl group to enhance solubility and bioactivity.
Case Studies and Experimental Findings
Several studies have explored the efficacy of compounds related to this compound in various biological contexts:
- Antiviral Activity : A study reported that analogs exhibited significant antiviral activity against SARS-CoV-2 with low cytotoxicity in Vero E6 cells, supporting their potential as therapeutic agents against COVID-19 .
- Antimicrobial Properties : Other research has suggested that compounds within this chemical class possess antimicrobial properties, making them candidates for treating resistant bacterial infections .
Future Directions and Research Opportunities
The ongoing research into this compound highlights several future directions:
- Optimization Studies : Further optimization of the chemical structure to enhance selectivity and potency against specific targets.
- In Vivo Studies : Conducting in vivo studies to evaluate pharmacokinetics and therapeutic efficacy in animal models.
- Broader Therapeutic Applications : Investigating other potential applications beyond antiviral properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of (E)-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole ring can interact with hydrophobic pockets in proteins, while the acrylamide moiety can form covalent bonds with nucleophilic residues, leading to inhibition or modulation of protein function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzothiazole Core
Sulfamoyl Group Modifications
- Target Compound : The 6-position bears a N,N-diethylsulfamoyl group, which introduces steric bulk and lipophilicity.
- Analog 1 : (E)-3-(furan-2-yl)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)acrylamide (RN: 868213-73-4) replaces diethyl with isopropylsulfamoyl , reducing steric hindrance while retaining sulfonamide functionality .
- Analog 2 : N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) substitutes sulfamoyl with a nitro group , significantly altering electronic properties and enabling VEGFR-2 inhibition .
Impact : Diethylsulfamoyl may enhance membrane permeability compared to isopropyl or nitro groups, though this requires experimental validation.
Other Benzothiazole Modifications
Variations in the Acrylamide Substituent
Furan-2-yl vs. Aryl Groups
- Target Compound : The furan-2-yl group provides a planar, electron-rich heterocycle.
- Analog 4 : (E)-N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide (BZTcin3) uses a 4-methoxyphenyl group, which is bulkier and more lipophilic. Its melting point (229–234°C) suggests higher crystallinity compared to furan derivatives .
Impact : Furan’s smaller size and oxygen atom may improve solubility but reduce hydrophobic interactions compared to phenyl or thiophene groups.
Hybrid Structures
Physicochemical Properties
- DM490 (furan analog): Not reported, but furan’s lower molecular weight may reduce melting points compared to phenyl analogs.
Spectroscopic Data :
Biological Activity
The compound (E)-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in anticancer and enzyme inhibition research. This article synthesizes available data regarding its biological activity, focusing on its mechanisms, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 393.5 g/mol. The structure features a benzothiazole core , which is known for diverse biological activities, and a sulfamoyl group that enhances solubility and bioavailability. The furan ring is also significant for its role in biological interactions.
The mechanism of action of this compound involves several pathways:
- Enzyme Inhibition : The sulfamoyl group plays a crucial role in enhancing the compound's ability to interact with target enzymes, potentially inhibiting their activity.
- DNA Intercalation : The benzothiazole moiety can intercalate with DNA, disrupting replication and transcription processes.
- Protein Interaction : The furan ring may interact with specific proteins, modulating their function and affecting cellular pathways.
Antiproliferative Effects
Recent studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. Notably:
- Cell Lines Tested : HeLa (cervical cancer), MDA-MB-231 (breast cancer), A549 (lung cancer), HT-29 (colon cancer), and MCF-7 (breast cancer).
- IC50 Values : The compound exhibited varying levels of potency across these cell lines, with notable activity against HeLa and MDA-MB-231 cells, demonstrating potential as a chemotherapeutic agent.
| Cell Line | IC50 (µM) | Comparison Compound | IC50 (µM) |
|---|---|---|---|
| HeLa | 180 | CA-4 | 180 |
| MDA-MB-231 | 370 | CA-4 | 3100 |
| A549 | 3100 | CA-4 | 3100 |
| HT-29 | >10 | CA-4 | 3100 |
| MCF-7 | >10 | CA-4 | 370 |
Table 1: Antiproliferative activity against various cancer cell lines.
HDAC Inhibition
The compound also demonstrated moderate inhibition of histone deacetylases (HDACs), which are critical in regulating gene expression.
- Inhibition Rates : Compounds similar to this one showed 40–75% residual activity in enzymatic assays.
- Acetylation Levels : Increased levels of acetylated histone H3 suggest that the compound may influence epigenetic regulation.
Case Studies and Research Findings
In vitro studies have highlighted the compound's potential as an anticancer agent:
- Study on Hep3B Cells : A related compound showed significant reduction in α-fetoprotein secretion, indicating potential for liver cancer treatment.
- Cell Cycle Analysis : Compounds similar to the target molecule induced G2-M phase arrest, comparable to established chemotherapeutics like doxorubicin.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide, and how can purity be maximized?
- Methodology : The synthesis involves coupling a benzo[d]thiazole-2-amine derivative with an acryloyl chloride intermediate. Key steps include:
- Precursor preparation : React 6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-amine with 3-(furan-2-yl)acryloyl chloride in ethyl acetate under reflux (8–12 hours) .
- Solvent optimization : Use mixed solvents (e.g., ethyl acetate/petroleum ether) to improve yield (16–59%) and reduce byproducts .
- Purification : Column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol yields >95% purity .
Q. How can structural confirmation be achieved using spectroscopic techniques?
- Methodology :
- NMR : Assign peaks for the acrylamide double bond (δ 6.2–7.1 ppm, J = 15–16 Hz, E-isomer), furan protons (δ 6.3–7.4 ppm), and diethylsulfamoyl group (δ 1.1–3.5 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- IR : Validate carbonyl (C=O, 1650–1680 cm⁻¹) and sulfonamide (S=O, 1150–1170 cm⁻¹) stretches .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodology :
- Anticancer activity : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations. Compare with cisplatin as a positive control .
- Anti-inflammatory potential : Measure prostaglandin E2 (PGE2) suppression in LPS-stimulated macrophages via ELISA .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfamoyl vs. carboxamide substituents) impact biological activity?
- Methodology :
- SAR studies : Synthesize analogs with varying substituents (e.g., 4-methoxyphenyl, thiophene) and compare IC₅₀ values. For example:
- Diethylsulfamoyl groups enhance solubility but reduce PGE2 inhibition compared to carboxamide derivatives (e.g., 59% vs. 21% yield in related compounds) .
- Computational docking : Use AutoDock Vina to predict binding affinities to COX-2 or kinase targets .
Q. What DFT-based strategies can elucidate electronic properties and reactivity?
- Methodology :
- Basis sets : Apply B3LYP/6-311++G(d,p) to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices. For benzothiazole derivatives, HOMO localization on the sulfamoyl group correlates with nucleophilic attack susceptibility .
- Reaction mechanism : Simulate acrylamide formation via transition-state analysis (ΔG‡ ≈ 25–30 kcal/mol) .
Q. How can contradictions in biological data (e.g., high in vitro activity vs. low in vivo efficacy) be resolved?
- Methodology :
- Pharmacokinetic profiling : Assess metabolic stability (human liver microsomes) and plasma protein binding (equilibrium dialysis). For example, diethylsulfamoyl groups may improve metabolic stability (t₁/₂ > 2 hours) but reduce bioavailability due to high logP (>3.5) .
- Formulation optimization : Develop nanoemulsions or cyclodextrin complexes to enhance solubility and tissue penetration .
Methodological Notes
- Synthesis challenges : Low yields in coupling steps (e.g., 16% for acrylamide derivatives) may require microwave-assisted synthesis (70°C, 30 minutes) to improve efficiency .
- Data validation : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., δ 6.5–7.5 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
